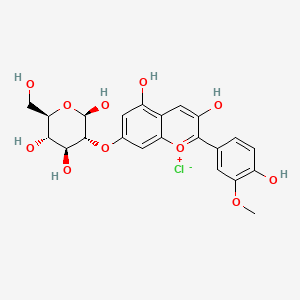
CID 22184039
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Silanediyldianiline is an organic compound with the molecular formula C12H12N2Si. It consists of two aniline groups connected by a silicon atom. This compound is notable for its unique structure, which includes aromatic rings and primary amine groups, making it a valuable intermediate in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Silanediyldianiline typically involves the reaction of aniline with silicon tetrachloride. The process can be summarized as follows:
Reaction of Aniline with Silicon Tetrachloride: Aniline reacts with silicon tetrachloride in the presence of a base, such as triethylamine, to form 4,4’-Silanediyldianiline.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of 4,4’-Silanediyldianiline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Silanediyldianiline undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro compounds.
Reduction: The aromatic rings can undergo reduction to form cyclohexyl derivatives.
Substitution: The silicon atom can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed.
Major Products Formed:
Oxidation: Nitro derivatives of 4,4’-Silanediyldianiline.
Reduction: Cyclohexyl derivatives.
Substitution: Various organosilicon compounds.
Applications De Recherche Scientifique
4,4’-Silanediyldianiline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 4,4’-Silanediyldianiline involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds with biological molecules, influencing their activity. The silicon atom can also participate in coordination chemistry, affecting the compound’s reactivity and interactions with other molecules. These interactions are crucial in its applications in drug delivery and material science .
Comparaison Avec Des Composés Similaires
4,4’-Methylenedianiline: Similar structure but with a methylene bridge instead of a silicon atom.
4,4’-Oxydianiline: Contains an oxygen atom as the bridging element.
4,4’-Thiodianiline: Features a sulfur atom as the bridge.
Uniqueness: 4,4’-Silanediyldianiline is unique due to the presence of a silicon atom, which imparts distinct chemical and physical properties. The silicon atom enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H12N2Si |
|---|---|
Poids moléculaire |
212.32 g/mol |
InChI |
InChI=1S/C12H12N2Si/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
Clé InChI |
LFWPXDMBDPGYTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)[Si]C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


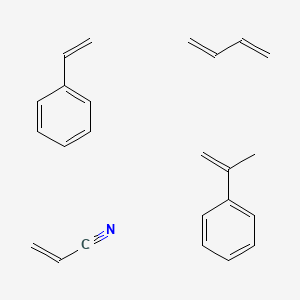


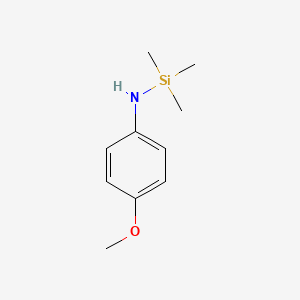


![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)
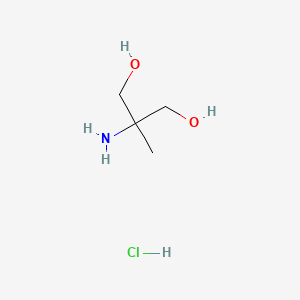
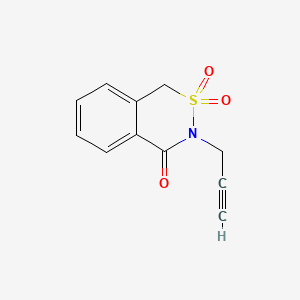
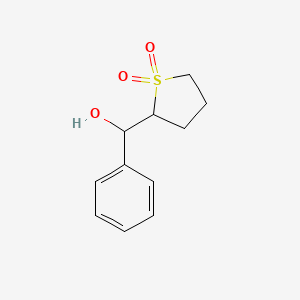
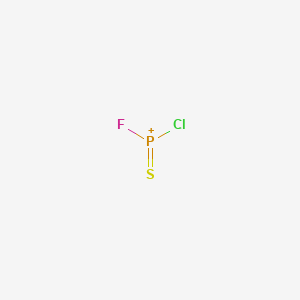
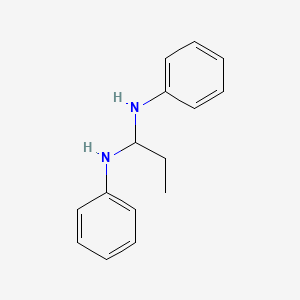
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
